2-(3-iodo-4,5-dimethoxyphenyl)acetonitrile
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Overview
Description
2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile is an organic compound with the molecular formula C10H10INO2 It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with iodine and two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodo-4,5-dimethoxyphenyl)acetonitrile typically involves the iodination of 3,4-dimethoxyphenylacetonitrile. One common method includes the reaction of 3,4-dimethoxyphenylacetonitrile with iodine and a suitable oxidizing agent, such as sodium hypochlorite, in an organic solvent like acetonitrile. The reaction is carried out under controlled temperature conditions to ensure the selective iodination at the desired position on the phenyl ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of 2-(3-substituted-4,5-dimethoxyphenyl)acetonitrile derivatives.
Oxidation: Formation of 2-(3-iodo-4,5-dimethoxyphenyl)acetaldehyde or 2-(3-iodo-4,5-dimethoxyphenyl)acetic acid.
Reduction: Formation of 2-(3-iodo-4,5-dimethoxyphenyl)ethylamine.
Scientific Research Applications
2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Studying the effects of iodine-substituted compounds on biological systems.
Medicine: Potential precursor for the development of pharmaceutical agents.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-iodo-4,5-dimethoxyphenyl)acetonitrile depends on its specific application. In biological systems, the compound may interact with cellular receptors or enzymes, leading to various biochemical effects. The methoxy and iodine substituents can influence the compound’s binding affinity and specificity towards molecular targets, such as proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenylacetonitrile: Lacks the iodine substituent, making it less reactive in certain substitution reactions.
2-(3-Bromo-4,5-dimethoxyphenyl)acetonitrile: Similar structure but with bromine instead of iodine, which can affect its reactivity and applications.
2-(3-Chloro-4,5-dimethoxyphenyl)acetonitrile: Contains chlorine, leading to different chemical properties and reactivity compared to the iodine derivative.
Uniqueness
2-(3-Iodo-4,5-dimethoxyphenyl)acetonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The combination of methoxy groups and iodine makes it a versatile intermediate for synthesizing a wide range of derivatives with diverse applications.
Properties
CAS No. |
138491-01-7 |
---|---|
Molecular Formula |
C10H10INO2 |
Molecular Weight |
303.1 |
Purity |
99 |
Origin of Product |
United States |
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